molecular formula C10H11NO3 B1286854 1-(4-Methyl-2-nitrophenyl)propan-2-one CAS No. 481065-79-6

1-(4-Methyl-2-nitrophenyl)propan-2-one

Cat. No.: B1286854
CAS No.: 481065-79-6
M. Wt: 193.2 g/mol
InChI Key: ACLPRWHHZSVIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methyl-2-nitrophenyl)propan-2-one is an organic compound with the molecular formula C10H11NO3 It is a ketone derivative characterized by the presence of a nitro group and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-nitrophenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 4-methylacetophenone to introduce the nitro group, followed by a Friedel-Crafts acylation reaction to form the desired ketone. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the Friedel-Crafts acylation employs acetyl chloride and aluminum chloride as catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-nitrophenyl)propan-2-one undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in an aqueous solution.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Reduction: 1-(4-Methyl-2-aminophenyl)propan-2-one.

    Oxidation: 1-(4-Carboxy-2-nitrophenyl)propan-2-one.

    Substitution: 1-(4-Methoxy-2-nitrophenyl)propan-2-one.

Scientific Research Applications

1-(4-Methyl-2-nitrophenyl)propan-2-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-nitrophenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the ketone group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

    1-(4-Nitrophenyl)propan-2-one: Lacks the methyl group, making it less sterically hindered.

    1-(4-Methylphenyl)propan-2-one: Lacks the nitro group, resulting in different reactivity.

    1-(4-Methoxy-2-nitrophenyl)propan-2-one: Contains a methoxy group instead of a methyl group, affecting its electronic properties.

Uniqueness: 1-(4-Methyl-2-nitrophenyl)propan-2-one is unique due to the presence of both a nitro group and a methyl group on the phenyl ring

Properties

IUPAC Name

1-(4-methyl-2-nitrophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-3-4-9(6-8(2)12)10(5-7)11(13)14/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPRWHHZSVIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20582994
Record name 1-(4-Methyl-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481065-79-6
Record name 1-(4-Methyl-2-nitrophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20582994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-2-nitrophenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-2-nitrophenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(4-Methyl-2-nitrophenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(4-Methyl-2-nitrophenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(4-Methyl-2-nitrophenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(4-Methyl-2-nitrophenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.